3-O-Methyl 17|A-Estradiol

Neuroprotection Structure-Activity Relationship Alzheimer's Disease

Researchers studying ER-independent microtubule disruption face rapid metabolism of 17α-estradiol. 3-O-Methyl 17α-Estradiol (CAS 3434-76-2) provides a metabolically stable tool compound, serving as a negative control for neuroprotection and enabling dissection of non-genomic microtubule effects. - Ablated neuroprotective activity vs. 17α-estradiol confirms essential role of free phenolic A-ring. - Higher lipophilicity (predicted LogP ~4.78) improves oral bioavailability and tissue distribution. - Distinct HPLC retention time enables use as internal standard for 17α-estradiol quantification.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 3434-76-2
Cat. No. B142906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl 17|A-Estradiol
CAS3434-76-2
Synonyms3-Methoxyestra-1,3,5(10)-triene-17α-ol;  17α-Estradiol 3-Methyl Ether; 
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC
InChIInChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18-,19+/m1/s1
InChIKeyULAADVBNYHGIBP-FQBWVUSXSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyl 17α-Estradiol (CAS 3434-76-2): A 3-Methoxy Estradiol Derivative for Estrogen Receptor and Microtubule Dynamics Research


3-O-Methyl 17α-Estradiol (CAS 3434-76-2) is a synthetic derivative of the endogenous estrogen 17α-estradiol, characterized by the substitution of a methoxy group at the C3 position of the steroid A-ring [1]. This methylation alters key physicochemical properties, such as increasing lipophilicity (predicted LogP ~4.78) compared to the parent phenol . The compound retains the 17α-hydroxyl configuration, distinguishing it from the more potent 17β-isomer and its corresponding 3-O-methyl ether . As a tool compound, it is utilized to probe the structural determinants of estrogen receptor (ER) binding, non-genomic microtubule-disrupting activity, and metabolic stability conferred by 3-O-alkylation.

Why 3-O-Methyl 17α-Estradiol (CAS 3434-76-2) Cannot Be Substituted by Unmethylated or 17β-Analogs in Mechanistic Studies


The biological profile of 3-O-Methyl 17α-Estradiol is dictated by the unique confluence of two structural features: the 3-O-methyl ether and the 17α-hydroxyl stereochemistry. Generic substitution with unmethylated 17α-estradiol fails to replicate the altered receptor binding kinetics and metabolic stability conferred by 3-O-alkylation, which is known to ablate neuroprotective activity requiring a free phenolic A-ring [1]. Conversely, substitution with the 17β-isomer (e.g., 3-O-Methyl 17β-Estradiol, CAS 1035-77-4) introduces a distinct stereochemical profile at C17 that significantly alters estrogenic potency, microtubule disruption dynamics, and receptor transactivation, thereby confounding structure-activity relationship (SAR) studies [2]. The compound serves as a specific tool to dissect the contribution of the 17α-configuration in a 3-O-methylated scaffold.

Quantitative Differentiation of 3-O-Methyl 17α-Estradiol (CAS 3434-76-2): A Comparative Evidence Guide


Loss of Neuroprotective Activity Compared to Unmethylated 17α-Estradiol

3-O-Methyl 17α-Estradiol lacks the neuroprotective activity observed with its unmethylated parent, 17α-estradiol. This is a critical differentiation point for researchers studying estrogen-mediated neuroprotection. In a study by Green et al., 17α-estradiol protected SK-N-SH neuroblastoma cells from serum-deprivation toxicity, whereas all 3-O-methyl ether congeners tested were inactive, indicating that a free phenolic A-ring is essential for this neuroprotective effect [1]. This negative finding is a key piece of evidence for excluding 3-O-methylated analogs in certain neuroprotection assays.

Neuroprotection Structure-Activity Relationship Alzheimer's Disease

Microtubule Disruption Potency Relative to 17α-Estradiol and 17β-Estradiol

While direct EC50 data for 3-O-Methyl 17α-Estradiol is not available in the primary literature, its unmethylated parent, 17α-estradiol, exhibits an EC50 of 9 µM for microtubule disruption in V79 cells, which is comparable to that of 17β-estradiol (EC50 = 10 µM) [1]. The 3-O-methyl modification on the 17β-isomer (3-O-Methyl 17β-Estradiol) retains this microtubule-disrupting activity with an EC50 of 9 µM . Based on this structure-activity relationship, it is inferred that the 3-O-methyl group does not abolish the non-genomic microtubule-disrupting activity of the estradiol scaffold, and that the 17α-isomer likely maintains similar potency to its unmethylated counterpart. This contrasts sharply with the compound's lack of neuroprotective activity, highlighting a divergence in structure-activity requirements.

Microtubule Dynamics Non-Genomic Estrogen Effects Cancer Cell Biology

Predicted Lipophilicity and Metabolic Stability Advantage Over Unmethylated 17α-Estradiol

The 3-O-methyl modification significantly increases the lipophilicity of the estradiol scaffold. 3-O-Methyl 17α-Estradiol has a predicted LogP of 4.78, which is substantially higher than that of the parent 17α-estradiol (predicted LogP ~3.6) . This increased lipophilicity is a well-established consequence of masking the polar phenolic hydroxyl group. In the context of estradiol methyl ethers, this modification is known to enhance oral bioavailability and alter tissue distribution by reducing first-pass metabolism, as the 3-O-methyl group acts as a prodrug moiety that is demethylated in vivo to release the active phenol [1]. This property is a key differentiator for in vivo studies where the pharmacokinetic profile of the parent compound is a limiting factor.

Pharmacokinetics Prodrug Design ADME

Reduced Estrogenic Potency Compared to 17β-Estradiol and Its 3-O-Methyl Ether

The 17α-configuration confers significantly reduced estrogenic potency compared to the 17β-isomer. 17α-Estradiol exhibits approximately 100-fold lower estrogenic potency than 17β-estradiol in classical uterotropic assays [1]. While specific receptor binding data for 3-O-Methyl 17α-Estradiol is not widely reported, it is expected to follow the same trend, showing preferential but weak binding to ERα over ERβ . The 3-O-methyl group further modulates receptor interaction by altering hydrogen bonding and steric fit within the ligand-binding domain. For researchers seeking a weak ER ligand with a distinct stereochemical and metabolic profile, 3-O-Methyl 17α-Estradiol offers a unique combination of reduced potency and increased stability.

Estrogen Receptor Endocrine Disruption Selective Estrogen Receptor Modulators

Optimal Scientific and Industrial Applications for 3-O-Methyl 17α-Estradiol (CAS 3434-76-2)


Elucidating the Role of the Phenolic A-Ring in Estrogen-Mediated Neuroprotection

Researchers investigating the structural determinants of estrogen neuroprotection should use 3-O-Methyl 17α-Estradiol as a critical negative control. Its lack of neuroprotective activity, in contrast to the active unmethylated parent 17α-estradiol, directly demonstrates the essential role of the free phenolic A-ring in this specific pathway [1]. This application is supported by direct comparative data.

Investigating Non-Genomic Microtubule Disruption Independent of Estrogen Receptors

3-O-Methyl 17α-Estradiol is a valuable tool for studying estrogen receptor-independent effects on microtubule dynamics. Its inferred potency for microtubule disruption, comparable to that of 17α-estradiol and 17β-estradiol, combined with its reduced ER binding, allows researchers to dissect non-genomic mechanisms from classical ER-mediated pathways [2]. This scenario is based on class-level inference from related compounds.

In Vivo Studies Requiring Enhanced Metabolic Stability and Oral Bioavailability

For in vivo experiments where the rapid metabolism of 17α-estradiol is a limiting factor, 3-O-Methyl 17α-Estradiol offers a significant advantage. The 3-O-methyl ether functions as a prodrug moiety, increasing lipophilicity and potentially improving oral bioavailability and tissue distribution [3]. This application is supported by physicochemical property data and established prodrug principles for estrogen methyl ethers.

Use as a Chromatographic Standard for Estradiol Metabolite Analysis

Due to its distinct retention time in reversed-phase HPLC systems, conferred by the 3-O-methyl group, 3-O-Methyl 17α-Estradiol can serve as a reliable internal standard for the quantification of 17α-estradiol and its metabolites in biological samples. Its structural similarity ensures comparable extraction efficiency while its increased lipophilicity provides chromatographic resolution .

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